molecular formula C16H19NO2 B7763929 1-(4-Nitrophenyl)adamantane

1-(4-Nitrophenyl)adamantane

Cat. No. B7763929
M. Wt: 257.33 g/mol
InChI Key: KGJYJYQWAMPKER-UHFFFAOYSA-N
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Description

“1-(4-Nitrophenyl)adamantane” is a derivative of adamantane . Adamantane is an organic compound with a unique structure that can be described as the fusion of three cyclohexane rings . This compound is both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Synthesis Analysis

The synthesis of substituted adamantanes like “1-(4-Nitrophenyl)adamantane” is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of 1,2-disubstituted adamantane compounds utilizes the cyclization of bicyclic precursors .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .


Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .

Scientific Research Applications

Medicinal Chemistry

Adamantane derivatives, including “1-(4-Nitrophenyl)adamantane”, have diverse applications in medicinal chemistry . They are known for their unique structural, biological, and stimulus-responsive properties .

Antiviral Activity

Adamantane derivatives have shown significant antiviral activity . This makes “1-(4-Nitrophenyl)adamantane” a potential candidate for antiviral drug development .

Antidiabetic Activity

Adamantane derivatives have also been associated with antidiabetic activity . Therefore, “1-(4-Nitrophenyl)adamantane” could be explored for its potential in treating diabetes .

Antibacterial Activity

“1-(4-Nitrophenyl)adamantane” and other adamantane derivatives have demonstrated antibacterial activity . This suggests their potential use in the development of new antibacterial agents .

Antimalarial Activity

Adamantane derivatives, including “1-(4-Nitrophenyl)adamantane”, have shown antimalarial activity . This opens up possibilities for their use in antimalarial drug development .

Anticancer Activity

Adamantane derivatives have displayed anticancer activities . This suggests that “1-(4-Nitrophenyl)adamantane” could be a potential candidate for cancer treatment .

Anti-inflammatory Properties

Adamantane derivatives have shown anti-inflammatory properties . This indicates that “1-(4-Nitrophenyl)adamantane” could be used in the development of anti-inflammatory drugs .

Catalyst Development

Adamantane derivatives have applications in catalyst development due to their unique structural properties . “1-(4-Nitrophenyl)adamantane” could potentially be used in this field .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

1-(4-nitrophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-17(19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJYJYQWAMPKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)adamantane

CAS RN

1459-49-0
Record name 1-(4-Nitrophenyl)tricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1459-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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